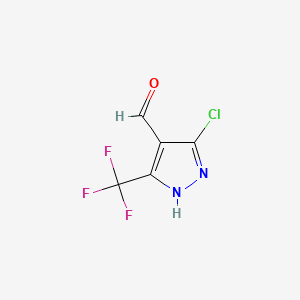

3-氯-5-(三氟甲基)-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

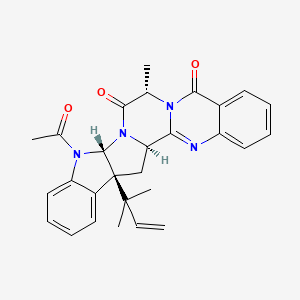

The synthesis of TFMP derivatives has been a topic of research. For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997 .Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives have been studied. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety .科学研究应用

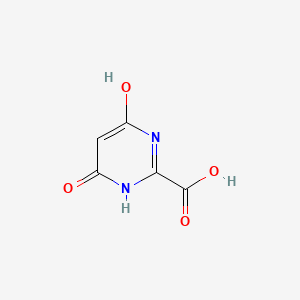

合成三氟甲基取代的吡唑并[4,3-c]吡啶

已开发了一种合成6-取代的1-苯基-3-三氟甲基-1H-吡唑并[4,3-c]吡啶及其5-氧化物的方法。这涉及在Sonogashira型交叉偶联条件下,通过微波辅助处理5-氯-1-苯基-3-三氟甲基吡唑-4-甲醛与末端炔烃的方法。这个过程提供了一个一锅多组分程序,有助于生成这些化合物,这可能对新材料或药物的开发有影响 (Palka et al., 2014)。

吡唑衍生物的结构分析

已确定了从3-氯-5-(三氟甲基)-1H-吡唑-4-甲醛合成的吡唑衍生物的晶体结构,突出了分子的空间排列和进一步化学修饰的潜力。这些结构信息对于理解化合物的反应性以及设计具有所需性质的衍生物至关重要 (Xu & Shi, 2011)。

抗微生物药物的开发

通过Vilsmeier–Haack反应方法合成了一系列3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物。对这些化合物进行了体外抗菌、抗真菌和抗氧化活性评估。一些合成的化合物显示出广谱抗微生物活性和中等至良好的抗氧化活性,表明它们有潜力作为新型抗微生物药物的前导化合物 (Bhat et al., 2016)。

合成新型多氟代吡唑酮衍生物

描述了使用3-氯-5-(三氟甲基)-1H-吡唑-4-甲醛高效合成多氟代吡唑酮衍生物的方法。这些衍生物是通过传统和非传统技术获得的,强调了环保条件的重要性。该过程展示了该化合物在生成氟代衍生物方面的实用性,由于其独特的化学性质和在药物和农药中的潜在应用,这些衍生物引起了兴趣 (Gadakh et al., 2010)。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function and leading to changes in cellular processes .

Mode of Action

This could result in alterations in cellular processes, potentially leading to the desired therapeutic or biological effect .

Biochemical Pathways

Based on its chemical structure, it might interfere with several biochemical pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s interaction with its targets could lead to a range of cellular responses, potentially contributing to its overall biological or therapeutic effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

未来方向

属性

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFPFTWZBVBKMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NN=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651741 |

Source

|

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154357-44-5 |

Source

|

| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)

![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)